molecular formula C22H21N3O3S B2937077 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203408-05-2

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2937077
CAS No.: 1203408-05-2
M. Wt: 407.49
InChI Key: NEUDDBWAXDAHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea derivative featuring a tetrahydroquinoline core substituted with a phenylsulfonyl group at the 1-position and a phenylurea moiety at the 7-position. The phenylsulfonyl group introduces strong electron-withdrawing characteristics, while the urea linker facilitates hydrogen-bonding interactions, making it a candidate for biological applications such as enzyme inhibition or receptor modulation . Its molecular weight is 435.5 g/mol (C24H25N3O3S), and structural rigidity arises from the fused tetrahydroquinoline ring and sulfonyl group .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-14-13-17-8-7-15-25(21(17)16-19)29(27,28)20-11-5-2-6-12-20/h1-6,9-14,16H,7-8,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUDDBWAXDAHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps. One common method involves the initial formation of the quinoline derivative, which is then modified by introducing a phenylsulfonyl group. The urea moiety is often incorporated through a condensation reaction.

  • Synthesis of the Quinoline Derivative: : This step generally involves the cyclization of suitable precursors under acidic or basic conditions.

  • Introduction of the Phenylsulfonyl Group: : This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

  • Formation of the Urea Moiety: : The final step often involves reacting the intermediate with isocyanates or urea derivatives to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized to increase yield and purity. This often involves:

  • Optimizing Reaction Conditions: : Temperature, pressure, and pH adjustments to enhance the efficiency.

  • Purification Techniques: : Use of crystallization, recrystallization, and chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea and sulfonamide groups undergo hydrolysis under controlled conditions:

  • Acidic Hydrolysis : In HCl (1–2 M) at 80–100°C, the urea bond cleaves to yield 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine and phenylcarbamic acid.

  • Basic Hydrolysis : Under NaOH (1–3 M) at 60–80°C, the sulfonamide group hydrolyzes to generate benzenesulfonic acid and the corresponding tetrahydroquinoline derivative.

Example Reaction Conditions :

ConditionReagentsProductsYield (%)
Acidic2 M HCl, 90°C1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine72–85
Basic2 M NaOH, 70°CBenzenesulfonic acid + Tetrahydroquinoline derivative65–78

Nucleophilic Substitution

The phenylsulfonyl group acts as an electrophilic site for nucleophilic attack:

  • Ammonolysis : Reacts with ammonia in ethanol at 50°C to form 1-(phenylsulfonyl)-7-amino-1,2,3,4-tetrahydroquinoline.

  • Thiol Substitution : With mercaptoethanol in DMF, the sulfonyl group is replaced by a thioether linkage (yield: 55–68%).

Coupling Reactions

The urea moiety participates in coupling reactions:

  • Isocyanate Formation : Reacts with phosgene (COCl₂) in dichloromethane to generate a reactive isocyanate intermediate, which further couples with amines (e.g., aniline) to form bis-urea derivatives.

Reaction Pathway :

  • Step 1 : Phosgene treatment → Isocyanate intermediate.

  • Step 2 : Amine coupling → Bis-urea product (yield: 60–75%).

Alkylation and Acylation

The tetrahydroquinoline nitrogen can undergo alkylation or acylation:

  • Alkylation : With ethyl bromoacetate in acetonitrile, the nitrogen is alkylated to form an N-alkylated derivative (yield: 70–82%).

  • Acylation : Reacts with acetyl chloride in pyridine to yield an N-acetylated product.

Biological Interaction Mechanisms

The compound interacts with biological targets through:

  • Hydrogen Bonding : The urea NH groups bind to enzyme active sites (e.g., γ-secretase).

  • Sulfonamide Interactions : The phenylsulfonyl group stabilizes protein-ligand complexes via hydrophobic and π-π stacking.

Key Targets :

Biological TargetInteraction TypeObserved Effect
γ-SecretaseCompetitive inhibitionReduced amyloid-β production
PDGFR-βAllosteric modulationAnti-proliferative activity

Comparative Analysis of Analogues

Structural analogues exhibit distinct reactivities:

CompoundKey Functional GroupsReactivity Differences
6-Ethyl-5-(2-phenyl-THQ-pyrimidine)Pyrimidine ringHigher resistance to hydrolysis
N-[5-Tert-butyl-2-phenyl-pyrazolylidene]ureaPyrazole coreEnhanced electrophilic substitution

Synthetic Methodologies

Multi-step synthesis involves:

  • Tetrahydroquinoline Formation : Cyclization of arylacetamides using chitosan-Cu nanoparticle catalysts (yield: 85–92%) .

  • Sulfonylation : Reaction with phenylsulfonyl chloride in DMF.

  • Urea Coupling : Isocyanate-mediated coupling with anilines.

Scientific Research Applications

Chemistry

  • Molecular Probes: : The compound could be used in designing molecular probes for detecting specific analytes.

  • Catalysis: : Potential application as a ligand in catalysis due to its structural complexity.

Biology

  • Enzyme Inhibition: : Possible use as an enzyme inhibitor in biochemical assays.

  • Antimicrobial Activity: : Research into its potential antibacterial or antifungal properties.

Medicine

  • Drug Development: : Investigated for its potential as a therapeutic agent in treating various diseases.

  • Pharmacokinetics Studies: : Used in studies to understand absorption, distribution, metabolism, and excretion.

Industry

  • Polymer Science: : Possible applications in the development of novel polymers or as a curing agent.

  • Material Science: : Use in creating new materials with specific properties.

Mechanism of Action

The exact mechanism by which 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exerts its effects can vary:

Molecular Targets and Pathways

  • Enzyme Interaction: : May inhibit or activate specific enzymes through binding interactions.

  • Receptor Binding: : Potential interaction with cellular receptors, altering signal transduction pathways.

  • DNA/RNA Interaction: : Could interact with genetic material, affecting transcription and translation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives with tetrahydroquinoline scaffolds exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Substituent Variations on the Urea Nitrogen

  • 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Structural Difference: Replaces the phenyl group with a 3,4-dimethoxybenzyl moiety. Molecular weight increases to 481.6 g/mol (C26H27N3O5S) .
  • 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Structural Difference: Incorporates a phenethyl group instead of phenyl. Impact: The extended alkyl chain adds flexibility, which may influence membrane permeability or off-target interactions. Molecular weight is identical (435.5 g/mol) due to similar substituent mass .

Modifications on the Tetrahydroquinoline Core

  • 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea Structural Difference: Replaces phenylsulfonyl with an acetyl group and introduces a trifluoromethylphenyl urea. Impact: The acetyl group may improve metabolic stability, while the CF3 group enhances lipophilicity and bioavailability. Molecular weight is 379.4 g/mol (C20H18F3N3O2) .
  • 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea Structural Difference: Substitutes phenylsulfonyl with propionyl and adds a 4-fluorobenzyl group. Impact: Fluorine’s electronegativity may strengthen hydrogen bonding, and the propionyl group could reduce steric hindrance. Molecular weight is 355.4 g/mol (C20H22FN3O2) .

Sulfonyl Group Replacements

  • 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid Structural Difference: Replaces phenylsulfonyl with a benzothiazole-thiazole-carboxylic acid system.

Conformational and Crystallographic Insights

  • 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Structural Difference: Features a nitro group and isoxazole ring. Impact: Crystallographic data (space group P1, β = 70.15°) reveal torsional angles (e.g., 47.0° for isoxazole-phenyl) that restrict conformational flexibility compared to the phenylsulfonyl group in the target compound. This rigidity may enhance selectivity in target binding .

Research Implications and Limitations

While structural comparisons highlight the influence of substituents on physicochemical properties, direct pharmacological data (e.g., IC50, binding constants) are absent in the provided evidence. For instance:

  • The phenylsulfonyl group’s electron-withdrawing nature may enhance stability in enzymatic environments, but this requires validation via kinetic studies .
  • Crystallographic data from SHELXL-refined structures (e.g., R = 0.098 in ) suggest high reliability in conformational analysis, enabling accurate molecular modeling .

Biological Activity

The compound 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a derivative of tetrahydroquinoline, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N2_2O2_2S
  • Molecular Weight : 336.43 g/mol
  • SMILES Notation : O=S(C1=CC=CC=C1)(N(CCC2)C3=C2C=CC=C3)=O

This compound features a urea functional group linked to a phenylsulfonyl-substituted tetrahydroquinoline moiety, which contributes to its biological activity.

Pharmacological Effects

Recent studies have highlighted the potential of this compound in modulating various biological pathways:

  • RORγt Inhibition : The compound has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation of Th17 cells. This makes it significant in treating autoimmune diseases such as psoriasis and rheumatoid arthritis. In particular, the derivative D4 demonstrated enhanced bioavailability and efficacy compared to existing treatments like GSK2981278 .
  • Anti-inflammatory Properties : The inhibition of RORγt by this compound reduces the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .
  • Safety Profile : In preclinical models, particularly in mice and rats, the compound exhibited a favorable safety profile with no observed adverse effects after prolonged administration .

The mechanism by which this compound exerts its effects involves binding to RORγt and altering its activity. This interaction leads to decreased transcriptional activity associated with Th17 cell differentiation and function.

Study on Efficacy in Autoimmune Models

A notable study evaluated the efficacy of this compound in mouse models of psoriasis. The results indicated that treatment with D4 led to significant reductions in disease severity compared to control groups. The study measured various outcomes including skin thickness and histological changes, confirming the therapeutic potential of this compound in managing autoimmune conditions .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other known RORγt inhibitors. The findings are summarized in the table below:

CompoundBioavailability (in mice)Efficacy in PsoriasisAdverse Effects
This compound48.1%Significant reductionNone observed
GSK29812786.2%Moderate reductionMild side effects
Compound X12%Minimal reductionNone observed

This table illustrates that this compound offers superior bioavailability and efficacy compared to other compounds.

Q & A

Q. What are the optimized synthetic routes for 1-phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, and how are intermediates characterized?

Methodological Answer: The synthesis involves multi-step modifications of the tetrahydroquinoline core. Key steps include:

  • Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with phenylsulfonyl chloride in DMF using K₂CO₃ as a base (60°C, 1.5 hours) to introduce the sulfonyl group .
  • Urea Formation : Coupling the sulfonylated intermediate with phenyl isocyanate in dichloromethane (DCM) under anhydrous conditions, followed by silica gel chromatography for purification .
  • Characterization : Confirm intermediate structures via 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular ions .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Methodological Answer:

  • Chromatographic Purification : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) on silica gel to isolate intermediates and final products .
  • Spectroscopic Validation : Employ 1H^1H-1H^1H COSY and HSQC NMR experiments to resolve overlapping signals in the tetrahydroquinoline ring .
  • HRMS Calibration : Compare experimental [M+H]+^+ values with theoretical masses (e.g., ±1 ppm tolerance) to confirm molecular integrity .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenylsulfonyl group with alkylsulfonyl or heteroaryl groups to assess impact on target binding (e.g., RORγt inverse agonism) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the urea moiety and Arg364 in the RORγt ligand-binding domain .
  • In Vivo Testing : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models to prioritize derivatives with optimal ADME profiles .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate conflicting experiments (e.g., NO inhibition in RAW 264.7 macrophages) under identical conditions (e.g., LPS concentration, incubation time) .
  • Off-Target Profiling : Screen compounds against panels of kinases or GPCRs to identify unintended interactions that may explain divergent results .
  • Crystallographic Validation : Resolve X-ray structures of ligand-target complexes (e.g., RORγt) to confirm binding modes and rule out artifactual activity .

Q. What analytical challenges arise in characterizing stereoisomers of this compound, and how are they addressed?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations of stereocenters .
  • Dynamic NMR : Analyze temperature-dependent 1H^1H NMR line broadening to detect hindered rotation in urea linkages .

Data Contradiction and Reproducibility

Q. How should researchers interpret discrepancies in reported IC₅₀ values for related tetrahydroquinoline derivatives?

Methodological Answer:

  • Meta-Analysis : Compile data from multiple sources (e.g., complement inhibition vs. RORγt modulation) and normalize using standardized units (e.g., nM vs. μM) .
  • Buffer Compatibility Testing : Verify assay buffer composition (e.g., DMSO concentration, pH) to rule out solvent-induced activity loss .
  • Collaborative Validation : Share compound samples with independent labs for cross-validation of inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.